4-(3-Chloropropoxy)phenylacetone
Description
4-(3-Chloropropoxy)phenylacetone is a substituted phenylacetone derivative featuring a 3-chloropropoxy group at the para position of the phenyl ring and a ketone functional group at the adjacent carbon. These derivatives are typically synthesized via nitration, esterification, or nucleophilic substitution reactions under controlled conditions (e.g., nitric acid in acetic acid at 50–60°C) .
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-[4-(3-chloropropoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-10(14)9-11-3-5-12(6-4-11)15-8-2-7-13/h3-6H,2,7-9H2,1H3 |
InChI Key |
VDVIFFAJCAPPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(3-Chloropropoxy)phenylacetone can be contextualized by comparing it with analogous compounds, including substituted phenylacetones, benzoates, and quinoline derivatives. Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects : The 3-chloropropoxy group in 4-(3-Chloropropoxy)phenylacetone enhances lipophilicity compared to 4-Chlorophenylacetone, which lacks the alkoxy chain. This difference may influence bioavailability or partitioning in biological systems .
- Reactivity: The nitro group in Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate increases electrophilicity, making it more reactive toward nucleophilic substitution compared to non-nitrated analogs .
- Synthetic Efficiency : Compounds with piperidine substitutions (e.g., , Compound 6) exhibit lower purity (86%) than those with simpler substituents (94–97%), likely due to steric hindrance during synthesis .
Analytical and Spectroscopic Comparisons
- NMR Signatures : The 3-chloropropoxy group in methyl benzoate derivatives () shows distinct ¹H-NMR signals at δ 4.30 (OCH₂) and δ 3.90 (OCH₃), whereas 4-Chlorophenylacetone () exhibits a singlet for the ketone methyl group at δ 2.15 .
- Purity Analysis: HPLC data for methyl benzoates () confirm high purity (94–97%), whereas phenylphenalenone analogs () rely on HR-EIMS and 2D-NMR for structural confirmation, underscoring variability in analytical workflows .
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